Enhanced Coverage of Piperacillin-Nonsusceptible Enteric Bacilli Compared to Tazobactam
In a panel of recently identified clinical isolates where 55% of enteric bacilli were nonsusceptible to piperacillin alone (MIC ≥ 32 μg/mL), the combination of piperacillin with BLI-489 at a constant concentration of 4 μg/mL inhibited 92% of these piperacillin-nonsusceptible strains at ≤16 μg/mL. In contrast, piperacillin-tazobactam inhibited only 66% of the same strains at ≤16 μg/mL. [1] This represents a 39% relative improvement in the proportion of resistant strains brought into the susceptible range.
| Evidence Dimension | Proportion of piperacillin-nonsusceptible enteric bacilli inhibited at ≤16 μg/mL |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | Piperacillin-tazobactam: 66% |
| Quantified Difference | 39% relative improvement (92% vs. 66%) |
| Conditions | Constant BLI-489 concentration of 4 μg/mL; clinical isolate panel with 55% piperacillin-nonsusceptible strains (MIC ≥ 32 μg/mL); in vitro broth microdilution susceptibility testing |
Why This Matters
This quantifiable coverage advantage directly impacts procurement decisions for susceptibility testing panels and research studies targeting piperacillin-resistant Gram-negative pathogens, as BLI-489 recovers activity against a significantly larger fraction of resistant clinical isolates.
- [1] Petersen, P. J., Jones, C. H., Venkatesan, A. M., Mansour, T. S., Projan, S. J., & Bradford, P. A. (2009). Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem β-lactamase inhibitor BLI-489. Antimicrobial Agents and Chemotherapy, 53(2), 370-384. https://doi.org/10.1128/AAC.01047-08 View Source
